Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-
Overview
Description
Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]- is a complex organic compound that features a quinoline moiety Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopropanamide with a quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.
Scientific Research Applications
Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it useful in studying cellular processes and as a potential therapeutic agent.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]- involves its interaction with specific molecular targets within cells. The quinoline moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of DNA synthesis or disruption of metabolic pathways, which are crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
2-Aminoquinoline: Shares the quinoline core but with different functional groups.
Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.
Uniqueness
Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8(14)12(17)15-7-10-6-9-4-2-3-5-11(9)16-13(10)18/h2-6,8H,7,14H2,1H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBVZIQGFRNBPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=CC=CC=C2NC1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172503 | |
Record name | Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1525526-14-0 | |
Record name | Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1525526-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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